molecular formula C30H43N5O10S B1140954 TYR-D-ALA-GLY-PHE-MET ACOH H2O CAS No. 100929-62-2

TYR-D-ALA-GLY-PHE-MET ACOH H2O

Cat. No.: B1140954
CAS No.: 100929-62-2
M. Wt: 665.75
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Description

Historical Context of Endogenous Opioid Peptides and Synthetic Analogs

The journey into understanding opioid peptides began in the mid-1970s with the discovery of endogenous opioids, substances naturally produced in the body that interact with opioid receptors. nih.govnih.gov This breakthrough was the culmination of intense research to find the body's own equivalent to opiates like morphine. nih.govfupress.net The first of these to be identified were Met-enkephalin and Leu-enkephalin. nih.gov These discoveries unveiled a complex system of opioid peptides, including endorphins and dynorphins, all derived from three precursor proteins: proenkephalin, prodynorphin, and proopiomelanocortin. nih.govbohrium.com

However, the therapeutic potential of these natural peptides was limited by their rapid degradation in the body. biopharmaspec.com This led to the development of synthetic analogs, modified versions of the endogenous peptides designed to have improved stability and potency. biopharmaspec.com One of the earliest and most significant of these was the D-Ala2-Met-Enkephalin analog, which demonstrated potent and long-lasting effects. biopharmaspec.com

Classification and Significance of D-Amino Acid Containing Opioid Peptides

The inclusion of D-amino acids, the non-naturally occurring stereoisomers of the common L-amino acids, marked a pivotal advancement in the design of synthetic opioid peptides. biopharmaspec.com Peptides containing D-amino acids are classified as peptide mimetics. biopharmaspec.com This strategic substitution, particularly at the second position of the enkephalin sequence, serves a crucial purpose: it provides resistance to enzymatic degradation. biopharmaspec.com

Naturally occurring opioid peptides are quickly broken down by peptidases, limiting their analgesic effects. biopharmaspec.com The incorporation of a D-amino acid, such as D-alanine in D-Ala2-Met-Enkephalin, sterically hinders the action of these enzymes, thereby increasing the peptide's half-life and duration of action. biopharmaspec.com This enhanced stability has been a key factor in developing more effective and durable analgesic compounds. biopharmaspec.com D-amino acids have also been found in naturally occurring peptides from various sources, including the skin of amphibians, where they contribute to the potent opioid activity of compounds like dermorphin. pnas.orgtandfonline.com

Definition and Academic Research Focus on TYR-D-ALA-GLY-PHE-MET (D-Ala2-Met-Enkephalin)

Definition: Tyr-D-Ala-Gly-Phe-Met, or D-Ala2-Met-Enkephalin, is a synthetic pentapeptide analog of the endogenous opioid peptide Met-enkephalin. elabscience.com Its structure consists of the amino acid sequence Tyrosine - D-Alanine - Glycine (B1666218) - Phenylalanine - Methionine. nih.gov The key modification is the substitution of the naturally occurring L-glycine at the second position with D-alanine. biopharmaspec.com The compound is often studied in its acetate (B1210297) and hydrous forms (ACOH H2O). peptide.co.jp

Academic Research Focus: Academic research on D-Ala2-Met-Enkephalin has been multifaceted. A primary area of investigation has been its conformational analysis to understand its resemblance to rigid opiates and how it interacts with opioid receptors. nih.govpnas.org Studies have explored its cardiorespiratory effects, noting that it can produce significant hypotension and bradycardia. oup.com Furthermore, its analgesic properties have been a major focus, with research demonstrating its profound and long-lasting pain-relieving effects when administered directly into the brain. capes.gov.br The compound's interaction with opioid receptors, particularly its high affinity for the delta-opioid receptor, has also been extensively studied. mdpi.com

Overview of Core Research Domains for Enkephalin Analogs

The development of D-Ala2-Met-Enkephalin paved the way for extensive research into a wide array of enkephalin analogs. The core research domains for these analogs include:

Structure-Activity Relationship (SAR) Studies: A significant body of research is dedicated to understanding how modifications to the enkephalin structure affect its biological activity. mdpi.com This includes the synthesis of numerous analogs with substitutions at various positions to enhance receptor affinity, selectivity, and stability. mdpi.comresearchgate.net

Receptor Binding and Functional Assays: Researchers utilize radioligand binding assays and functional assays, such as the GTPγS binding assay, to characterize the affinity and efficacy of enkephalin analogs at the different opioid receptor subtypes (mu, delta, and kappa). nih.govmdpi.com

Conformational Studies: Techniques like NMR and molecular modeling are employed to determine the three-dimensional structure of enkephalin analogs. nih.govsemanticscholar.org These studies are crucial for understanding how the peptide's shape influences its interaction with receptors. nih.gov

Therapeutic Applications: Beyond analgesia, research has explored the potential of enkephalin analogs in other areas. nih.gov This includes their role in cancer treatment, immune system modulation, and as multifunctional ligands that can target multiple opioid receptors to achieve a desired therapeutic profile with fewer side effects. mdpi.comnih.gov

Improving Drug-like Properties: A major challenge in peptide-based drug development is overcoming poor metabolic stability and limited permeability across the blood-brain barrier. mdpi.commdpi.com Research focuses on modifications, such as cyclization and the incorporation of unnatural amino acids, to enhance these properties. mdpi.comnih.gov

Properties

CAS No.

100929-62-2

Molecular Formula

C30H43N5O10S

Molecular Weight

665.75

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization

Solid-Phase Peptide Synthesis (SPPS) for TYR-D-ALA-GLY-PHE-MET and Analogs

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, prized for its efficiency and amenability to automation. unpatti.ac.id The synthesis of Tyr-D-Ala-Gly-Phe-Met and its analogs via SPPS involves assembling the peptide chain sequentially while it is anchored to an insoluble polymer support, or resin. peptide.com This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. unpatti.ac.id The synthesis of an analog, DADL ([Tyr-D-Ala-Gly-Phe-D-Leu]), has been successfully achieved using SPPS techniques. nih.gov

Two primary chemical strategies dominate SPPS: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. americanpeptidesociety.org Both strategies center on the temporary protection of the Nα-amino group of the incoming amino acid to prevent unwanted reactions during the coupling step. peptide.com

The Boc strategy was one of the first widely adopted methods. americanpeptidesociety.org It employs the acid-labile Boc group for Nα-protection. Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.comamericanpeptidesociety.org Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. thermofisher.comthermofisher.com While robust, the repeated use of acid for deprotection and the harsh final cleavage conditions can be detrimental to sensitive peptides. americanpeptidesociety.orgiris-biotech.de

The Fmoc strategy has become more prevalent due to its milder conditions. iris-biotech.de The Nα-Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in an organic solvent. sigmaaldrich.com The side-chain protecting groups are acid-labile (e.g., t-butyl), allowing them to be removed simultaneously with the peptide's cleavage from the resin using a milder acid like TFA. thermofisher.comrsc.org This orthogonality between the Nα- and side-chain protecting groups is a key advantage, making it suitable for a wide range of peptide sequences, including those with sensitive residues. iris-biotech.de The synthesis of a related growth hormone-releasing peptide, Tyr-D-Trp-Ala-Trp-D-Phe-NH2, was successfully carried out using the Fmoc strategy. journals.co.za

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Acid-labile (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.orgBase-labile (e.g., 20% Piperidine in DMF) sigmaaldrich.com
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage/Deprotection Strong acid (e.g., HF, TFMSA) thermofisher.comMild acid (e.g., TFA with scavengers) rsc.org
Advantages Historically well-established; can be better for certain sequences prone to racemization under basic conditions. americanpeptidesociety.orgMilder conditions; orthogonal protection scheme; avoids use of highly toxic HF. iris-biotech.de
Disadvantages Harsh final cleavage conditions can degrade sensitive peptides; HF is highly hazardous. iris-biotech.deBase-labile Fmoc group can be sensitive; potential for side reactions like diketopiperazine formation.

The choice of resin is critical as it determines the C-terminal functionality of the final peptide. For synthesizing Tyr-D-Ala-Gly-Phe-Met with a free carboxylic acid terminus, an acid-labile resin like Wang resin or 2-chlorotrityl chloride (2-Cl-Trt) resin is typically used in Fmoc-SPPS. google.com In Boc chemistry, PAM (phenylacetamidomethyl) resin would be a suitable choice. thermofisher.com

The formation of the peptide bond is facilitated by coupling reagents that activate the C-terminal carboxylic acid of the incoming amino acid. sigmaaldrich.com A common and effective combination is the use of a phosphonium (B103445) salt like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) in the presence of an additive like HOBt (1-Hydroxybenzotriazole). nih.govpeptide.com PyBOP is known for rapid and efficient coupling, minimizing racemization, and is a safer alternative to its predecessor, BOP, which produces a carcinogenic byproduct. peptide.combachem.com Other reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used. researchgate.netsigmaaldrich.com

Coupling ReagentClassKey Features
PyBOP Phosphonium SaltEfficient and rapid coupling; generates non-toxic byproducts compared to BOP; suitable for difficult couplings. peptide.combachem.com
HBTU/TBTU Aminium/Uronium SaltVery efficient with low racemization; reactions are often complete in minutes. peptide.com
HATU Aminium/Uronium SaltHighly reactive, based on the more reactive HOAt leaving group; excellent for hindered couplings and fragment condensation. sigmaaldrich.com
DIC/HOBt Carbodiimide (B86325)/AdditiveA classic, cost-effective method; HOBt minimizes racemization associated with carbodiimide activation. peptide.comscispace.com

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. rsc.org This is typically accomplished using a cleavage cocktail containing a strong acid, most commonly TFA. thermofisher.com The composition of this cocktail is crucial, especially for a peptide like Tyr-D-Ala-Gly-Phe-Met, which contains acid-sensitive residues (Tyrosine and Methionine).

Scavengers are added to the cocktail to trap the reactive carbocations generated from the cleavage of protecting groups, preventing unwanted side reactions with the peptide. peptide.comthermofisher.com

For Tyrosine (Tyr) , which is susceptible to alkylation, a scavenger like water or triisopropylsilane (B1312306) (TIS) is used.

For Methionine (Met) , which can be alkylated or oxidized, scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) are important. thermofisher.comsigmaaldrich.com

A common cleavage cocktail for a peptide containing Tyr and Met synthesized via the Fmoc strategy would be Reagent K. peptide.com

ComponentPurposeTypical % (v/v)
Trifluoroacetic Acid (TFA) Cleaves peptide from resin and removes protecting groups.82.5%
Water Scavenger for trityl cations (from His, Cys, Asn, Gln protection).5%
Phenol Scavenger, protects Tyr.5%
Thioanisole Scavenger, protects Met and Trp.5%
1,2-Ethanedithiol (EDT) Scavenger, particularly for Trp. thermofisher.com2.5%

After cleavage, the crude peptide is typically precipitated from the TFA solution using cold diethyl ether, washed, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). thermofisher.comrsc.org

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. mdpi.comspringernature.com In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent, and the intermediate products are isolated and purified at each step. unpatti.ac.id

Example [2+3] Fragment Condensation Strategy:

Fragment A Synthesis: H-Gly-Phe-Met-OR'

Fragment B Synthesis: Prot-Tyr(P)-D-Ala-OH

Condensation: Couple Fragment A and Fragment B to form the protected pentapeptide: Prot-Tyr(P)-D-Ala-Gly-Phe-Met-OR'

Final Deprotection: Remove all protecting groups (Prot, P, and R') to yield the final peptide.

This method minimizes the number of steps where a single amino acid is added to a large, growing peptide chain, which can be a source of impurities. researchgate.net

A successful fragment condensation relies on an orthogonal protection scheme, where different protecting groups can be removed selectively without affecting others. peptide.comekb.eg For the [2+3] strategy outlined above, a possible scheme could use the benzyloxycarbonyl (Z or Cbz) group, which is removable by catalytic hydrogenolysis, and benzyl (B1604629) (Bzl) or methyl/ethyl esters for C-terminal protection.

FragmentN-Terminal ProtectionC-Terminal ProtectionSide-Chain ProtectionRationale
[Gly-Phe-Met] H- (free amine)-OEt (Ethyl ester)Met side-chain unprotectedThe free amine is ready for coupling. The ethyl ester is stable during coupling but can be saponified later.
[Tyr-D-Ala] Z- (Benzyloxycarbonyl)-OH (free acid)Tyr(-O-Bzl)The Z-group protects the N-terminus during the coupling of the two fragments. The free carboxylic acid is activated for coupling. The Tyr side-chain is protected by a benzyl ether.
Final Deprotection The Z-group and the Tyr(Bzl) group can be removed simultaneously via catalytic hydrogenation. The C-terminal ester is then hydrolyzed under basic conditions to yield the final peptide acid.

This selective approach ensures that the correct amide bond is formed between the D-Alanine of one fragment and the Glycine (B1666218) of the other. ekb.eg

Purification and Chromatographic Methods for High Purity Peptides

The synthesis of peptides such as Tyr-D-Ala-Gly-Phe-Met often results in a crude product containing deletion sequences, diastereomers, and other impurities. Achieving the high purity required for research applications necessitates the use of advanced separation methodologies.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of synthetic peptides. oup.comnih.gov The primary modes of HPLC used for peptides exploit differences in size, net charge, and hydrophobicity. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common technique, where the peptide is separated based on its hydrophobicity.

For peptides containing D-amino acids, chiral stationary phases (CSPs) are particularly crucial for separating diastereomers. The CHIROBIOTIC T column, for instance, has demonstrated the ability to separate a series of enkephalin-related peptides, including Tyr-D-Ala-Gly-Phe-Met. sigmaaldrich.com The separation relies on the specific interactions between the peptide enantiomers and the chiral selector bonded to the stationary phase. sigmaaldrich.com The retention times for Tyr-D-Ala-Gly-Phe-Met and related peptides on a CHIROBIOTIC T column illustrate the high resolving power of this technique. sigmaaldrich.com

Table 1: HPLC Separation of Enkephalin-Related Peptides Data sourced from a study using a CHIROBIOTIC T, 250 x 4.6mm column. sigmaaldrich.com

PeptideRetention Time (min)
Tyr-D-Ala-Gly-Phe-D-Leu21.96
Tyr-D-Ala-Gly-Phe-Met23.59
Tyr-D-Ala-Gly-Phe-Leu29.10
Tyr-Gly-Gly-Phe-Met31.47
Tyr-Gly-Gly-Phe-Leu33.74

Other Advanced Separation Techniques

Beyond conventional HPLC, other advanced methods are employed for the separation of complex peptide mixtures.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for peptide analysis, including for the related endogenous opioid peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met). hpst.cz This method can offer faster separations and is compatible with mass spectrometry. In one application, Met-enkephalin was successfully separated from Leu-enkephalin using an SFC system with a 2-ethylpyridine (B127773) column and a gradient of methanol (B129727) in supercritical CO2, demonstrating baseline separation of the two closely related peptides. hpst.cz

Mixed-Mode Chromatography: A novel approach combining hydrophilic interaction chromatography (HILIC) with cation-exchange chromatography (CEX) provides an alternative separation mechanism to RP-HPLC. nih.gov In this technique, peptides are typically eluted in groups based on their net positive charge, and within those groups, they are separated by increasing hydrophilicity. nih.gov

Capillary Electrophoresis (CE): CE, and its variant Micellar Electrokinetic Chromatography (MEKC), offers high-efficiency separations with very low sample volume requirements. nih.gov MEKC has been used to separate diastereomeric peptides, often after derivatization, by using chiral selectors like cyclodextrins within the running buffer. nih.gov This technique separates molecules based on both their chiral selectivity and hydrophobicity, providing a high degree of resolving power. nih.gov

Analytical Characterization Techniques for Structural Confirmation (Beyond Basic Identification)

Following purification, rigorous analytical methods are required to confirm the peptide's identity, sequence, stereochemistry, and elemental composition.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a cornerstone of peptide characterization, providing a wealth of structural information from a minimal amount of sample. It is used to confirm the molecular weight of Tyr-D-Ala-Gly-Phe-Met AcOH H2O, which has a calculated exact mass of 665.27300 Da for the peptide acetate (B1210297) form. chemsrc.com

Furthermore, tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to piece the sequence back together. Specialized MS techniques can even be used to confirm the configuration of specific amino acid residues. For example, methods have been developed where peptides are hydrolyzed, and the resulting amino acids are reacted with chiral probes, allowing for the determination of the D- or L-configuration of residues like Alanine (B10760859) by the mass difference in the derivative products. acs.org This is particularly important for confirming the presence of the D-Ala residue in the Tyr-D-Ala-Gly-Phe-Met sequence. acs.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a purified compound by determining the mass percentages of its constituent elements. For this compound, the molecular formula is C30H43N5O10S. chemsrc.comchemdad.com This analysis provides an independent confirmation of purity and composition, ensuring that the measured elemental percentages align with the theoretical values calculated from the molecular formula. This is a crucial quality control step that complements chromatographic and spectrometric data. sigmaaldrich.com

Table 2: Theoretical Elemental Composition of this compound (C30H43N5O10S) Based on a molecular weight of 665.76 g/mol. chemsrc.comchemdad.com

ElementSymbolAtomic MassCountMass Percentage (%)
CarbonC12.0113054.12
HydrogenH1.008436.51
NitrogenN14.007510.52
OxygenO15.9991024.03
SulfurS32.0614.82

Compound Names

Conformational Analysis and Structural Dynamics

Theoretical and Computational Conformational Studies

Computational methods provide a powerful lens through which to view the dynamic nature of peptides. These techniques allow for the exploration of the potential energy surface of a molecule, identifying low-energy conformations that are likely to be populated.

Early computational studies on [Met]-enkephalin utilized empirical energy calculations, such as the ECEPP (Empirical Conformational Energy Program for Peptides) method, to generate and rank low-energy conformations. nih.gov These calculations revealed numerous compact conformations with comparable energies, many of which featured standard bend structures. nih.govpnas.org One particularly stable conformation identified involved a type II' bend at the Gly-Phe residues, stabilized by a hydrogen bond between the hydroxyl group of the Tyr side chain and the carbonyl group of either Gly or Phe. nih.gov

Quantum chemical methods, such as PCILO (Perturbative Configuration Interaction using Localized Orbitals), have also been employed to refine the energies of conformations obtained from empirical methods. pnas.org Comparative studies using both ECEPP and PCILO have been conducted to assess the conformational similarities of [Met]-enkephalin and its analogs to rigid opiates. pnas.org These studies found that while conformers with maximum resemblance to rigid opiates had higher energies, several low and intermediate energy conformers existed where the N-terminal tyrosine residue could overlap with the phenethylamine (B48288) moiety of rigid opiates. pnas.org This overlap is considered a crucial feature for opioid receptor binding.

A key finding from these combined computational approaches was the identification of a candidate active conformer featuring a bend with a hydrogen bond between the tyrosine carbonyl group and the phenylalanine amine group. researchgate.net This structure was found to be only 3 kcal/mol above the minimum energy form calculated by the PCILO method, making it a viable candidate for receptor interaction. researchgate.net

Method Key Findings References
ECEPPIdentification of multiple low-energy compact conformations, including various bend types. nih.govpnas.org
PCILORefinement of conformational energies and comparison to rigid opiates. pnas.orgpnas.org
ECEPP & PCILOIdentification of a low-energy conformer with significant overlap with rigid opiates as a potential active conformation. researchgate.net

Molecular dynamics (MD) simulations offer a dynamic picture of peptide behavior, capturing the influence of the surrounding environment on conformational preferences. Simulations of [Met]-enkephalin in explicit aqueous solution have revealed the presence of both helical and non-helical structures with low energy barriers between them. nih.govsanbonmatsu.org This suggests that the peptide can easily switch between different configurations, a flexibility that is likely necessary for binding to multiple opioid receptor subtypes. nih.govsanbonmatsu.org

The choice of solvent model in simulations significantly impacts the results. Studies comparing explicit and implicit solvent models have shown that while implicit models are computationally less expensive, both can yield similar local and global dynamics. nih.gov However, explicit solvent simulations are crucial for accurately capturing the detailed hydration structure around the peptide. aip.org

The environment also plays a critical role in shaping the conformational landscape. In less polar environments, the peptide tends to form more hydrogen bonds, leading to more structured conformers. nih.gov Conversely, in more polar environments, the density of conformational states increases, and the peptide exhibits greater flexibility. nih.gov For instance, in a low dielectric environment, a Gly-Gly β-II'-type turn was identified as the lowest energy structure. nih.gov

Simulation EnvironmentKey Conformational FeaturesReferences
Explicit Aqueous SolutionPresence of both helical and non-helical structures with low interconversion barriers. nih.govsanbonmatsu.org
Implicit SolventGood agreement with explicit solvent models for local and global dynamics. nih.gov
Low Dielectric (Apolar)More structured conformers with increased hydrogen bonding; Gly-Gly β-II'-type turn as a low-energy structure. nih.gov
High Dielectric (Polar)Increased conformational flexibility and a larger number of accessible states. nih.gov

Exploring the vast conformational space of a flexible peptide requires sophisticated search strategies. One approach involves a random-search and minimization procedure to identify low-energy domains rather than focusing solely on the global minimum. cdnsciencepub.com This method provides a comprehensive overview of the peptide's conformational behavior. cdnsciencepub.com Another strategy combines systematic nested rotations using a force field like ECEPP, followed by energy minimization with a different potential, such as CHARMm. nih.gov

Monte Carlo simulated annealing is another powerful technique used for conformational searching. nih.gov In this method, final conformations from multiple independent searches serve as starting points for molecular dynamics simulations, allowing for a thorough exploration of the conformational landscape. nih.gov A procedure called SADA (systematic alteration of dihedral angles) has also been developed to systematically escape local energy minima and find lower energy structures. acs.org

These diverse computational strategies have been instrumental in building a detailed picture of the conformational preferences of Tyr-D-Ala-Gly-Phe-Met, revealing a complex energy landscape with multiple accessible low-energy states.

Experimental Biophysical Approaches to Peptide Conformation

Experimental techniques provide crucial validation for computational models and offer direct insights into the solution-state structure of peptides.

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution.

One- and two-dimensional NMR experiments, particularly those that measure the Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE), provide information about the proximity of protons in space. mcmaster.ca These distance restraints are then used to calculate and refine the three-dimensional structure of the peptide.

For [Met]-enkephalin and its analogs, NMR studies in various solvents have provided key structural insights. In dimethyl sulfoxide (B87167) (DMSO), NMR data support the presence of a turn at the Gly-Phe residues. nih.gov In aqueous solution, the observation of specific NOEs can indicate the presence of localized β-turn conformations. nih.gov For example, a medium-range NOE between Thr(2) and Phe(4) in a related phosphopeptide analog confirmed a turn structure. nih.gov

In membrane-mimicking environments, such as sodium dodecylsulfate (SDS) micelles, enkephalin analogs have been shown to adopt more restricted and well-defined conformations, often featuring helical folds or consecutive turns. nih.gov The presence of numerous long-range NOEs in these environments indicates a more compact and ordered structure compared to that in aqueous solution. nih.gov These findings highlight the significant influence of the environment on the peptide's conformation, a factor that is critical for its interaction with cell membrane-bound receptors.

Solvent/EnvironmentKey NMR FindingsReferences
Dimethyl Sulfoxide (DMSO)Evidence for a turn at the Gly-Phe residues. nih.gov
Aqueous SolutionPresence of localized β-turn conformations. nih.gov
SDS Micelles (Membrane Mimic)Restricted and well-defined conformations, including helical folds and consecutive turns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Effects on Conformational Preferences

The conformation of Tyr-D-Ala-Gly-Phe-Met is significantly influenced by the solvent environment. In aqueous solutions, the peptide tends to adopt a more extended conformation. However, in less polar solvents, such as a mixture of methanol (B129727) and water or in the presence of micelles, the peptide exhibits a more folded structure. scispace.comsrce.hr This shift is attributed to the hydrophobic collapse of the side chains to minimize their interaction with the polar solvent. Nuclear Magnetic Resonance (NMR) studies of related enkephalin analogs in different solvents have demonstrated this conformational flexibility. researchgate.netnih.gov For instance, studies on cyclic enkephalin analogues in water and DMSO-d6 have revealed distinct ensembles of populated conformations in each solvent. researchgate.net The use of dodecylphosphocholine (B1670865) (DPC) micelles to mimic a membrane environment has also been shown to induce specific, folded conformations in enkephalin analogs. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in solution. srce.hr For Tyr-D-Ala-Gly-Phe-Met and its analogs, CD spectra can reveal the presence of ordered structures like β-turns and α-helices, or the predominance of a random coil conformation. rsc.orgresearchgate.net The CD spectra of peptides are sensitive to the solvent environment. srce.hr For example, in aqueous solutions, the CD spectrum might indicate a largely unordered structure, while in membrane-mimicking environments like trifluoroethanol (TFE) or DPC micelles, the spectrum often shifts to one characteristic of a more ordered conformation, such as a β-turn. srce.hrnih.govresearchgate.net It is important to note that the aromatic side chains of Tyrosine and Phenylalanine, as well as the sulfur-containing side chain of Methionine, can contribute to the CD spectrum in the amide region, which can complicate the analysis of secondary structure. nih.gov

Identification of Key Conformational Motifs

The conformational landscape of Tyr-D-Ala-Gly-Phe-Met is characterized by several key structural motifs that are crucial for its biological activity.

Beta-Turn Formations (e.g., Type II Beta-Turns, Type I/III Beta-Turns)

A predominant structural feature in many biologically active peptides, including enkephalin analogs, is the β-turn. acs.org This motif allows the peptide backbone to reverse direction, leading to a more compact, folded structure. In Tyr-D-Ala-Gly-Phe-Met, the presence of a D-Alanine at the second position strongly promotes the formation of a Type II' β-turn involving the sequence D-Ala-Gly. researchgate.net This type of turn is stabilized by a hydrogen bond between the carbonyl oxygen of Tyr¹ and the amide proton of Phe⁴. mdpi.com Computational studies and NMR data have supported the existence of this turn. nih.govnih.gov Other types of β-turns, such as Type I or III, may also be present in equilibrium with the Type II' turn, contributing to the conformational flexibility of the peptide. acs.org The formation of these turns is a key element in presenting the pharmacophoric groups in a specific orientation for receptor binding.

Influence of D-Amino Acids on Local Conformation

The incorporation of a D-amino acid, such as D-Alanine at position 2, has a profound impact on the local and global conformation of the peptide. rsc.org D-amino acids can induce specific turn structures that are not as readily accessible to peptides composed solely of L-amino acids. rsc.orgnih.gov The substitution of Gly² in the native Met-enkephalin with D-Ala² not only increases the peptide's resistance to enzymatic degradation but also stabilizes a folded conformation that is thought to be crucial for its potent and selective biological activity. royalsocietypublishing.orgmdpi.com This stabilization arises from the altered stereochemistry at the α-carbon, which favors specific backbone dihedral angles conducive to β-turn formation. oup.com The presence of a D-amino acid can significantly alter the conformational landscape, often leading to a more defined and rigid structure. researchgate.net

Structural Comparison with Biologically Active Scaffolds (e.g., Rigid Opiates)

A key aspect of understanding the structure-activity relationship of Tyr-D-Ala-Gly-Phe-Met is its structural comparison to rigid opiate molecules like morphine. cnr.it Despite their vastly different chemical nature, both the peptide and the alkaloid are thought to bind to the same opioid receptors. This has led to the development of pharmacophore models that identify common structural features. Conformational analysis of Tyr-D-Ala-Gly-Phe-Met has revealed that in its folded state, the spatial arrangement of the Tyrosine side chain and the peptide backbone can mimic the key structural elements of morphine. capes.gov.br Specifically, the tyramine (B21549) moiety of the N-terminal Tyrosine in the peptide is considered analogous to the phenolic ring and the nitrogen atom of morphine. capes.gov.br The folded conformation, stabilized by the D-Ala induced β-turn, brings the Phenylalanine side chain into a position that is thought to correspond to another hydrophobic region of the morphine molecule. royalsocietypublishing.org This structural mimicry is believed to be essential for the peptide's ability to activate opioid receptors.

Structure Activity Relationships Sar in Receptor Recognition

Positional Scan and Amino Acid Substitution Effects

Systematic modifications of the peptide's amino acid sequence have elucidated the role of each residue in receptor recognition and signal transduction.

The following table summarizes the comparative stability of natural Met-enkephalin versus its D-Ala2 analog.

CompoundSusceptibility to Enzymatic DegradationBiological Half-Life
Met-enkephalin (Tyr-Gly-Gly-Phe-Met)HighShort
[D-Ala2]-Met-enkephalinLowLong

This table illustrates the enhanced stability conferred by the D-Ala2 substitution.

The N-terminal tyrosine residue is indispensable for the opioid activity of enkephalins. Its phenolic hydroxyl group and the protonated amino group are considered the primary pharmacophoric elements, interacting with key sites within the opioid receptor. nih.gov The aromatic ring of tyrosine engages in stacking interactions with aromatic residues of the receptor, such as tryptophan (W274) or phenylalanine (F129), which is a critical step in receptor binding. nih.gov

Modifications to the tyrosine residue generally lead to a decrease in activity. For example, alteration of the phenolic hydroxyl group or the N-terminal amino group can significantly reduce binding affinity. However, some modifications, like the substitution with 2,6-dimethyltyrosine (Dmt), have been shown to facilitate opioid receptor recognition and can lead to high binding affinities at both μ (mu) and δ (delta) opioid receptors. nih.gov The essential nature of Tyr1 is underscored by the fact that all three major classes of endogenous opioid peptides—enkephalins, endorphins, and dynorphins—share a common N-terminus sequence starting with Tyr-Gly-Gly-Phe. nih.govxiahepublishing.com

The glycine (B1666218) residue at position 3, along with the residue at position 2, acts as a spacer that helps to correctly orient the pharmacophoric groups of tyrosine (Tyr1) and phenylalanine (Phe4). nih.gov This spatial arrangement is crucial for proper interaction with the opioid receptor. While substitutions at this position are generally not well-tolerated and often lead to a loss of activity, the flexibility provided by the glycine residue is thought to be important for adopting the optimal conformation for receptor binding.

Phenylalanine at position 4 is another critical component for receptor affinity. Its aromatic side chain is a key pharmacophore element that interacts with the opioid receptor binding pocket. nih.gov Studies involving the substitution of phenylalanine with other aromatic residues, such as tryptophan, have shown that the fundamental requirement is an aromatic moiety at this position. nih.gov Analogs with tryptophan at position 4 ([Trp4]) exhibit nearly parallel affinities in opiate receptor binding assays when compared to their [Phe4] counterparts. nih.gov

Further modifications, such as halogenation of the phenyl ring (e.g., Phe(p-Cl)), have been explored to enhance properties like lipophilicity, which can influence the peptide's ability to cross cellular barriers. mdpi.com The data suggest that while the phenylalanine residue is important, certain analogs can be accommodated within the receptor, and in some cases, can even enhance binding or alter receptor selectivity. mdpi.com

The table below shows the relative binding affinities of some Phe4 analogs.

AnalogModification at Position 4Relative Binding Affinity
[D-Ala2, Met5]-enkephalinPhenylalanine (Phe)High
[D-Ala2, Trp4, Met5]-enkephalinTryptophan (Trp)High
[D-Ala2, Phe(p-Cl)4, Met5]-enkephalinpara-Chloro-PhenylalaninePotentially Enhanced

This table highlights the tolerance for aromatic substitutions at the Phe4 position.

The C-terminal amino acid, methionine in this case, plays a significant role in determining the peptide's selectivity for different opioid receptor subtypes. While Met-enkephalin and its analogs can bind to both μ- and δ-opioid receptors, they are generally considered the primary endogenous ligands for the δ-opioid receptor. wikipedia.orgfrontiersin.org

The C-terminal carboxyl group is important for interaction with δ-opioid receptors. nih.gov Modifications at this terminus can significantly alter receptor selectivity. For instance, converting the C-terminal carboxyl group to an amide (enkephalinamides) can shift the selectivity profile and enhance stability. nih.gov Other C-terminal extensions or modifications, such as the addition of arginine and phenylalanine (Met-enkephalin-Arg-Phe), also occur naturally and may have distinct interactions with opioid receptors. wikipedia.org

Terminal Modifications and Their Influence on Ligand Efficacy

Both the N- and C-termini of the enkephalin peptide are susceptible to modifications that can drastically alter the molecule's efficacy and stability.

N-Terminal Modifications: Protecting the N-terminal amino group, for instance through N-acetylation or the addition of residues like β-alanine, can improve metabolic stability by preventing degradation by aminopeptidases. nih.govresearchgate.net The addition of a cysteine residue at the N-terminus has also been shown to produce analogs with higher inhibitory activity against enkephalin-degrading enzymes. nih.gov

C-Terminal Modifications: C-terminal modifications are a common strategy to enhance peptide stability and modulate biological activity. jpt.com Amidation of the C-terminus is a frequent modification that removes the negative charge of the carboxyl group, which can improve the peptide's stability and mimic the structure of many native bioactive peptides. jpt.com Linking lipophilic moieties to the C-terminus has been shown to enhance the lipophilicity of enkephalin analogs, which can be a desirable property for improving bioavailability. mdpi.com For example, attaching an N-phenyl-N-piperidin-4-ylpropionamide (Ppp) group to the C-terminus of enkephalin-like tetrapeptides resulted in a significant increase in lipophilicity and plasma stability. mdpi.com These modifications demonstrate that the C-terminus is a versatile site for altering the pharmacokinetic and pharmacodynamic properties of the parent peptide. nih.govnih.gov

Amidation and Esterification at the C-Terminus

The C-terminus of opioid peptides plays a significant role in their stability and receptor interaction. For enkephalin analogs like Metkephamid, modification of the C-terminal carboxyl group is a key strategy to prevent rapid degradation by carboxypeptidases and to influence receptor selectivity.

Amidation of the C-terminus, as is present in Metkephamid (which is often synthesized as a C-terminal amide, Tyr-D-Ala-Gly-Phe-NMe-Met-NH2), is a common modification that generally enhances metabolic stability and can impact receptor affinity. The amide group can participate in hydrogen bonding within the receptor binding pocket, potentially increasing affinity. While direct comparative studies on the esterification of Metkephamid are not extensively detailed in publicly available research, SAR studies on related enkephalin analogs demonstrate the importance of this position. For instance, simple C-terminal esterification of endomorphins, another class of opioid peptides, has been shown to significantly increase lipophilicity and metabolic stability.

The C-terminus is considered part of the "address" sequence in the message-address concept of opioid peptide pharmacology, where it contributes to receptor selectivity. Modifications at this position can alter the preference of the ligand for μ, δ, or κ opioid receptors. For example, in a series of bifunctional peptides with a Tyr-D-Ala-Gly-Phe core, simple ester-to-amide modifications at the C-terminus were found to shift opioid selectivity towards a μ-preference. nih.gov

Table 1: Influence of C-Terminal Modification on Opioid Receptor Affinity in Enkephalin-like Peptides
Analog StructureModificationμ Receptor Affinity (Ki, nM)δ Receptor Affinity (Ki, nM)
Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-OHCarboxylic Acid18050
Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-BzlAmide0.6510

This table illustrates the principle of C-terminal modification on receptor affinity in a related peptide series, as specific comparative data for Metkephamid was not available.

N-Terminal Derivatizations (e.g., N-methylation, Guanidination)

The N-terminal tyrosine residue is paramount for the opioid activity of enkephalins and their analogs, as its protonated amino group and phenolic hydroxyl group are critical for receptor binding. This region constitutes the "message" sequence, essential for activating the receptor. Derivatizations at the N-terminus can profoundly affect receptor affinity and signal transduction.

N-methylation: N-methylation of the N-terminal tyrosine (to form N-Me-Tyr) has been explored in various enkephalin analogs. This modification can enhance resistance to aminopeptidases, a major pathway of enkephalin degradation. While Metkephamid itself features a D-Ala at position 2 to confer stability against aminopeptidases, further N-terminal modification could in principle offer additional protection. However, N-methylation can also alter the charge and steric bulk at the N-terminus, which may impact the crucial interaction with the receptor. In some enkephalin analogs, N-methylation of the first tyrosine residue has been shown to enhance analgesic activity. nih.gov

Guanidination: The replacement of the N-terminal amino group with a guanidino group is another strategy to modify the basicity and interaction potential of the peptide. The guanidinium (B1211019) group is more basic than the amino group and can form different hydrogen bonding patterns. Studies on other opioid peptides have shown that N-terminal guanidinylation can have varied and sometimes unpredictable effects on receptor affinity and efficacy. mdpi.com For instance, in the TIPP peptide family, N-terminal amidination unexpectedly altered the in vitro opioid activity profiles, converting some δ antagonists into partial or full agonists. This suggests that the increased steric bulk and altered charge distribution of the guanidino group can induce a different bound conformation of the peptide at the receptor.

Table 2: Effect of N-Terminal Modification on Opioid Receptor Affinity of TIPP-related Peptides
PeptideN-Terminal Groupμ Receptor Affinity (Ki, nM)δ Receptor Affinity (Ki, nM)κ Receptor Affinity (Ki, nM)
H-Dmt-Tic-NH-CH(CH2-Bzl)-CONH2Amino2.530.14108
Guan-Dmt-Tic-NH-CH(CH2-Bzl)-CONH2Guanidino0.430.122.98

This table illustrates the principle of N-terminal modification on receptor affinity in a related peptide series, as specific comparative data for Metkephamid was not available.

Side Chain Conformation and Receptor Binding Affinity

The specific conformations of the amino acid side chains, particularly the aromatic residues Tyr¹ and Phe⁴, are critical for the binding of Metkephamid to opioid receptors. The spatial arrangement of these side chains allows for precise interactions with complementary residues within the receptor's binding pocket.

The phenolic ring of Tyr¹ is a key pharmacophoric element, engaging in hydrogen bonding and aromatic interactions. The distance and relative orientation between the Tyr¹ and Phe⁴ aromatic rings are thought to be major determinants of selectivity between μ and δ opioid receptors. A more extended conformation is generally preferred for μ receptor affinity, while a more folded or constrained conformation tends to favor δ receptor binding. The flexibility of the Gly³ residue in the Metkephamid backbone allows the peptide to adopt various conformations, enabling the aromatic side chains to orient themselves optimally for interaction with different receptor subtypes.

Computational modeling and NMR studies on enkephalin analogs suggest that the bioactive conformation involves a specific spatial relationship between the Tyr¹ phenolic ring and the Phe⁴ aromatic ring, which fits into the receptor's binding site. Any modification that restricts the conformational freedom of these side chains, for example through cyclization or the introduction of bulky substituents, can significantly alter the receptor affinity and selectivity profile.

Pseudopeptide and Backbone Modified Analogs

To improve metabolic stability and bioavailability, and to probe the conformational requirements for receptor binding, pseudopeptide and backbone-modified analogs of enkephalins have been developed. These modifications involve replacing one or more of the amide bonds in the peptide backbone with a non-hydrolyzable isostere.

Common backbone modifications include the introduction of reduced amide bonds (-CH₂-NH-), ketomethylene groups (-CO-CH₂-), or other linkages that mimic the geometry of the peptide bond but are resistant to enzymatic cleavage. Such modifications can also introduce conformational constraints, restricting the peptide to a more defined shape. This can lead to enhanced receptor selectivity, as the constrained conformation may be optimal for binding to one receptor subtype but not others.

While specific pseudopeptide or extensively backbone-modified analogs of Metkephamid are not widely reported in the literature, the principles derived from studies on other enkephalins are applicable. For example, replacing the Tyr-Gly amide bond in Leu-enkephalin with a ketomethylene group resulted in a significant change in its biological activity profile. These modifications can provide valuable insights into the bioactive conformation of the peptide and lead to the development of analogs with improved therapeutic properties. The introduction of β-amino acids into a peptide backbone is another strategy that can lead to receptor-selective agonists by altering the peptide's secondary structure. nih.gov

Receptor Binding and Molecular Activation Mechanisms

Opioid Receptor Subtype Selectivity and Binding Affinity

Tyr-D-Ala-Gly-Phe-Met acetate (B1210297) salt hydrate, also known as [D-Ala2, Met5]-Enkephalin acetate salt hydrate, demonstrates a distinct profile of interaction with the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

This compound displays a notable affinity for the mu-opioid receptor (MOR). Studies using radioligand binding assays have consistently shown its ability to bind to MOR. For instance, [D-Ala2, Met5]-enkephalin has been shown to have a similar binding affinity to the mu-receptor as Met5-enkephalin. nih.gov The substitution of D-Ala at the second position can, in some enkephalin analogs, increase activity at the MOR. mdpi.com The high affinity for MOR is a key characteristic of many synthetic enkephalin analogs designed for stability and potent analgesic effects. nih.govnih.gov

The interaction of Tyr-D-Ala-Gly-Phe-Met with the kappa-opioid receptor (KOR) is generally considered to be weaker compared to its affinity for mu and delta receptors. While some related enkephalin analogs have been shown to interact with KOR, the primary activity of [D-Ala2, Met5]-enkephalin is directed towards the mu and delta subtypes. nih.gov

Ligand-Receptor Binding Kinetics and Thermodynamic Parameters (In Vitro)

The binding of [D-Ala2, Met5]-enkephalin to opioid receptors is a dynamic process characterized by specific kinetic and thermodynamic parameters. In vitro studies using radiolabeled versions of the compound have provided insights into these characteristics. For example, binding kinetics of a radioiodinated version of [D-Ala2, Met5]-enkephalin to rat brain plasma membranes were found to approach equilibrium after 30 minutes at 24°C. nih.gov Scatchard analysis of saturation equilibrium binding studies revealed an equilibrium dissociation constant (Kd) of 3.58 nM and a maximum number of binding sites (Bmax) of 30 fmol/mg protein. nih.gov

Competition binding assays have further elucidated its affinity. The effective concentrations for 50% inhibition (IC50) of the binding of a radiolabeled tracer by unlabeled [D-Ala2, Met5]-enkephalin and [D-Ala2, Leu5]-enkephalin were estimated to be 79 nM and 23 nM, respectively. nih.gov These values underscore the compound's potent interaction with opioid binding sites.

ParameterValueSource
Equilibrium Dissociation Constant (Kd)3.58 nM nih.gov
Maximum Binding Sites (Bmax)30 fmol/mg protein nih.gov
IC50 ([D-Ala2, Met5]-enkephalin)79 nM nih.gov
IC50 ([D-Ala2, Leu5]-enkephalin)23 nM nih.gov

G-Protein Coupled Receptor (GPCR) Activation Pathways

As a GPCR agonist, the binding of Tyr-D-Ala-Gly-Phe-Met to opioid receptors initiates a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G-proteins.

Upon binding of [D-Ala2, Met5]-enkephalin, the opioid receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins. The presence of a guanine (B1146940) nucleotide like 5'-guanylylimidodiphosphate (Gpp(NH)p) has been shown to decrease the affinity of related peptides in binding assays, which is indicative of agonist activity at opioid receptors. nih.gov Studies have shown that enkephalin analogs can stimulate the binding of [35S]GTPγS to membranes, a direct measure of G-protein activation. nih.govnih.gov The magnitude of this stimulation can be comparable to that of other well-established opioid agonists. researchgate.net

Biased Agonism and Ligand-Directed Signaling in Opioid Receptors

The concept of biased agonism, or ligand-directed signaling, is critical to understanding the action of [Met]5-enkephalin. This principle posits that a ligand can preferentially activate one of several signaling pathways coupled to a single receptor, leading to distinct cellular and physiological outcomes. nih.govmdpi.com

Studies have shown that endogenous opioid peptides, including [Met]5-enkephalin, can act as biased agonists at the μ-opioid receptor (MOR). nih.gov While many endogenous opioids exhibit signaling profiles similar to the synthetic agonist DAMGO, [Met]5-enkephalin-Arg-Phe and α-neoendorphin show distinct bias profiles. nih.gov This biased signaling can influence the downstream effects of receptor activation, potentially separating therapeutic actions from adverse effects. For instance, G protein signaling is often associated with analgesic effects, while β-arrestin signaling has been implicated in side effects like respiratory depression and tolerance. mdpi.com However, the precise role of β-arrestin in opioid-related side effects is still a subject of ongoing research, with some studies suggesting a more complex relationship. mdpi.com

Recent research has also explored the impact of allosteric modulators on the signaling bias of [Met]5-enkephalin at the μ-opioid receptor. One such modulator, BMS-986122, has been shown to induce only modest G protein subtype signaling bias toward Gαi1 activation when paired with [Met]5-enkephalin. acs.org This suggests that influencing signaling bias through allosteric modulation may be challenging, particularly with full agonists. acs.org

Molecular Recognition Elements and Receptor-Ligand Interactions

The binding of [Met]5-enkephalin to its receptor is a highly specific process governed by key molecular interactions.

Key Amino Acid Residues in Receptor Binding Pockets

The initial interaction between [Met]5-enkephalin and the opioid receptor is driven by the recognition of specific amino acid residues. The N-terminal tyrosine residue of the peptide is considered crucial for this binding, analogous to the 3-hydroxyl group on morphine. wikipedia.orgpnas.org The phenethylamine (B48288) moiety of this tyrosine residue is thought to overlap with a corresponding region in rigid opiates, forming a key part of the binding pocket. nih.gov

The binding pocket of the δ-opioid receptor has been described as an exposed cavity. nih.gov The flexibility of the [Met]5-enkephalin peptide allows it to adapt its conformation to fit within this pocket. nih.gov

Induced Fit and Conformational Adaptations Upon Binding

The interaction between [Met]5-enkephalin and its receptor is a classic example of "induced fit," where the binding of the ligand induces a conformational change in the receptor, and vice versa. nih.govnih.gov While [Met]5-enkephalin is highly flexible in solution, with numerous possible conformations, the binding process favors a specific, bioactive conformation. nih.gov

Conformational energy studies have shown that while conformers with the greatest resemblance to rigid opiates have higher energies, several low and intermediate energy conformers exist where the N-terminal tyrosine residue can effectively overlap with the phenethylamine moiety of rigid opiates. pnas.orgnih.gov This suggests that the receptor may select for a pre-existing, albeit less common, conformation of the peptide, or that the energy of binding helps to drive the conformational change required for a snug fit. pnas.orgnih.gov This induced fit is thought to enhance the interaction between the ligand and the receptor. pnas.org The presence of an adrenergic agonist can further modify this process, potentially retaining the opioid in the receptor for a longer duration by stabilizing the high-affinity state of the receptor. mdpi.com

Receptor Regulation at the Molecular Level (Non-Clinical)

Following agonist binding and activation, opioid receptors undergo a series of regulatory processes to modulate their signaling.

Agonist-Induced Receptor Phosphorylation

A key step in the regulation of opioid receptors is agonist-induced phosphorylation. Full agonists like [Met]5-enkephalin trigger the phosphorylation of multiple serine and threonine residues in the C-terminal tail of the μ-opioid receptor. mdpi.com This phosphorylation is a rapid event, saturating in less than 20 seconds, and is primarily mediated by G protein-coupled receptor kinases (GRKs), particularly GRK2. mdpi.comnih.gov

The pattern of phosphorylation can be "agonist-specific," creating a "barcode" that dictates the subsequent regulatory events. mdpi.com For example, [Met]5-enkephalin induces a robust and hierarchical phosphorylation of the MOR C-tail, including residues Ser375, Thr370, Thr376, and Thr379. mdpi.comuva.nlresearchgate.net This multi-site phosphorylation is crucial for the recruitment of β-arrestin proteins. researchgate.net In the context of μ-δ heteromers, [Met]5-enkephalin induces the phosphorylation of both receptor types. uva.nlbiorxiv.org

Receptor Internalization Mechanisms

Following phosphorylation and β-arrestin binding, the receptor-ligand complex is often internalized from the cell surface. This process serves to desensitize the cell to further stimulation and can influence the long-term signaling outcome. The internalization of the opioid growth factor ([Met]5-enkephalin) is dependent on clathrin-mediated endocytosis. physiology.orgresearchgate.net

Studies have shown that [Met]5-enkephalin promotes the internalization of μ-opioid receptors. uva.nlbiorxiv.org When μ and δ opioid receptors form heteromers, [Met]5-enkephalin can induce their co-internalization, a process that requires the phosphorylation of both receptors. uva.nlbiorxiv.org The internalized receptors are then sorted to different intracellular compartments. For instance, following [Met]5-enkephalin activation, μ-δ heteromers have been observed to co-localize with the late endosomal-lysosomal marker LAMP1, suggesting they are targeted for degradation. uva.nlbiorxiv.org

Biochemical Degradation Pathways and Metabolic Stability Studies

Susceptibility to Enzymatic Hydrolysis by Peptidases

Peptidases, enzymes that cleave peptide bonds, are the primary drivers of enkephalin degradation. The two main classes involved are exopeptidases, which cleave at the ends of the peptide chain, and endopeptidases, which cleave internal bonds.

Natural Met-enkephalin is rapidly inactivated by aminopeptidases, which cleave the peptide bond between the N-terminal tyrosine and the adjacent glycine (B1666218) (Tyr-Gly). nih.govarvojournals.org The introduction of a D-alanine at position 2 in TYR-D-ALA-GLY-PHE-MET creates a molecule that is markedly resistant to this form of hydrolysis. arvojournals.org The D-configuration of the alanine (B10760859) residue provides steric hindrance, preventing the active site of aminopeptidases from effectively binding to and cleaving the Tyr¹-D-Ala² bond. mdpi.com This enhanced stability against aminopeptidases is a key feature of its prolonged biological activity compared to its natural counterpart. Studies using the aminopeptidase-resistant analog [D-Ala2]Met-enkephalinamide have shown it to be relatively resistant to enzymatic cleavage in various tissues. arvojournals.orgnih.gov

Carboxypeptidases are exopeptidases that cleave the peptide bond at the C-terminal end of a peptide. Natural enkephalins are susceptible to these enzymes. The subject compound, TYR-D-ALA-GLY-PHE-MET, possesses a free carboxyl group at the C-terminus, making the Phenylalanine-Methionine bond a potential target for carboxypeptidase action.

"Enkephalinase" is a term often used to describe neutral endopeptidase (NEP, also known as neprilysin or endopeptidase-24.11), a key enzyme responsible for inactivating enkephalins in the brain and other tissues. nih.govmdpi.com NEP specifically cleaves the Gly³-Phe⁴ bond in the natural Met-enkephalin sequence. nih.gov

Identification of Proteolytic Cleavage Sites

The primary proteolytic cleavage sites in natural Met-enkephalin are well-established. The introduction of the D-Ala² modification alters this profile significantly.

Tyr¹-Gly² bond: In natural Met-enkephalin, this is the main target for aminopeptidases. nih.gov In TYR-D-ALA-GLY-PHE-MET, the D-Ala at position 2 effectively protects this bond from cleavage. umich.eduresearchgate.net

Gly³-Phe⁴ bond: This internal bond is the principal cleavage site for neutral endopeptidase (NEP) in both natural enkephalin and its D-Ala² analogs. nih.govresearchgate.netpnas.org Hydrolysis at this site yields the fragments Tyr-D-Ala-Gly and Phe-Met. pnas.org

Phe⁴-Met⁵ bond: This C-terminal bond is the target for carboxypeptidases. This site is susceptible to cleavage in the free acid form of the peptide but is protected in C-terminally amidated analogs. ias.ac.in

Table 1: Proteolytic Cleavage Sites and Responsible Peptidases

Peptide Bond Position Cleaving Enzyme Class Stability of TYR-D-ALA-GLY-PHE-MET
Tyr - D-Ala 1-2 Aminopeptidases High (Resistant)
D-Ala - Gly 2-3 Dipeptidyl Peptidases Moderate
Gly - Phe 3-4 Endopeptidases (e.g., NEP) Low (Susceptible)
Phe - Met 4-5 Carboxypeptidases Moderate (Susceptible in free acid form)

In Vitro Metabolic Stability Assessment (e.g., Plasma Stability)

The metabolic stability of TYR-D-ALA-GLY-PHE-MET and its derivatives has been evaluated in various in vitro systems, including plasma, serum, and tissue homogenates. arvojournals.organnualreviews.org These studies consistently demonstrate a marked improvement in stability compared to native Met-enkephalin.

For instance, in homogenates of ocular tissues, [D-Ala²]Met-enkephalinamide was found to be 11 to 23 times more resistant to hydrolysis than natural Met-enkephalin. arvojournals.org In rat plasma, while Leu-enkephalin is rapidly degraded, modified analogs show significantly extended half-lives. nih.govnih.gov One study found that a modified Leu-enkephalin analog had an extrapolated half-life of 37 hours in mouse plasma, a 90-fold increase over the natural peptide. nih.gov While direct half-life data for TYR-D-ALA-GLY-PHE-MET in plasma is sparse, the collective evidence from closely related analogs points to substantially enhanced stability. arvojournals.orgresearchgate.net

Table 2: Comparative Stability of Met-enkephalin and Analogs

Compound Key Modification(s) Stability Profile Reference
Met-enkephalin None (Natural peptide) Very low; rapid degradation by peptidases. Half-life of minutes. wikipedia.org
TYR-D-ALA-GLY-PHE-MET D-Ala at position 2 High resistance to aminopeptidases; susceptible to endo- and carboxypeptidases. umich.eduresearchgate.net
[D-Ala²]-Met-enkephalinamide D-Ala at position 2, C-terminal amide High resistance to aminopeptidases and carboxypeptidases. arvojournals.orgias.ac.in
Cyclic Enkephalin Analogs Cyclization of peptide backbone Very high resistance to enzymatic degradation in serum. nih.gov

Strategies for Enhancing Peptide Stability

The development of TYR-D-ALA-GLY-PHE-MET is a prime example of using chemical modification to enhance peptide stability. Numerous strategies have been explored to further improve the pharmacokinetic profile of enkephalin analogs. rsc.org

D-Amino Acid Substitution: As demonstrated by the D-Ala² modification, incorporating D-amino acids at positions susceptible to peptidase cleavage is a highly effective strategy. mdpi.comnih.gov This alters the stereochemistry of the peptide bond, making it a poor substrate for L-amino acid-specific proteases.

N- and C-Terminal Modifications: Protecting the peptide's termini is crucial. N-terminal acetylation can block aminopeptidase (B13392206) action, while C-terminal amidation, as discussed, prevents carboxypeptidase degradation. ias.ac.innih.gov

Cyclization: Linking the peptide's ends or side chains to form a cyclic structure imposes conformational constraints. nih.gov This can shield cleavage sites and significantly increase metabolic stability in plasma. nih.gov

Glycosylation: The attachment of carbohydrate (sugar) moieties to the peptide can improve both stability and solubility. rsc.orgacs.org The position and type of sugar are critical, as improper placement can hinder receptor binding. rsc.org

PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to a peptide increases its size, which can protect it from enzymatic degradation and reduce clearance by the kidneys.

Lipidation: Adding lipid or fatty acid chains can enhance binding to plasma proteins like albumin, effectively shielding the peptide from degradation and prolonging its circulation time.

Backbone Modifications: Replacing standard peptide bonds with non-natural isosteres (e.g., esters, triazoles) can create linkages that are not recognized by peptidases, thereby improving stability. mdpi.comnih.gov

These strategies, often used in combination, are central to the rational design of peptide-based therapeutics with improved metabolic profiles.

Incorporation of D-Amino Acids

A primary strategy to bolster the metabolic stability of peptides is the substitution of naturally occurring L-amino acids with their D-enantiomers. biopharmaspec.com The endogenous pentapeptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is rapidly metabolized by various enzymes, including aminopeptidases and carboxypeptidases, resulting in a very short half-life of only a few minutes. wikipedia.orgpeptidesociety.org One of the initial and most critical steps in its degradation is the cleavage of the Tyr-Gly bond at the N-terminus. mdpi.com

The substitution of the glycine residue at position 2 with a D-alanine residue, as seen in TYR-D-ALA-GLY-PHE-MET, is a well-established method to confer resistance to this enzymatic degradation. sigmaaldrich.comnih.govias.ac.in Proteolytic enzymes are stereospecific and are generally adapted to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at the second position effectively hinders the binding and catalytic action of these enzymes, particularly aminopeptidases. biopharmaspec.com This strategic modification has been shown to produce a potent and long-lasting analgesic effect compared to the native peptide, precisely because of its enhanced stability. biopharmaspec.com

Research has demonstrated that this single substitution significantly prolongs the biological activity of the peptide. For instance, while Met-enkephalin is rapidly hydrolyzed in vivo, its D-Ala2 analogue, often referred to as DALA, exhibits remarkable resistance to degradation by brain enzymes. wikipedia.orgsigmaaldrich.com This increased stability is a direct consequence of the inability of enkephalin-degrading enzymes to efficiently cleave the Tyr-D-Ala peptide bond. mdpi.commedchemexpress.com

CompoundHalf-lifeKey Feature
Met-enkephalin< 2 minutes in plasma peptidesociety.orgNatural L-amino acid sequence
TYR-D-ALA-GLY-PHE-MET (DALA)Significantly longer than Met-enkephalinD-Alanine at position 2

Cyclization and Conformational Restriction

Another effective approach to enhance the metabolic stability of peptides is through cyclization and conformational restriction. nih.govnih.gov Linear peptides possess a high degree of flexibility, which allows them to adopt various conformations in solution. However, for enzymatic degradation to occur, the peptide often needs to fit into the active site of a protease in an extended conformation. mdpi.com By cyclizing the peptide, its conformational freedom is significantly reduced, "locking" it into a more rigid structure that may be less recognizable or accessible to proteolytic enzymes. biosynth.com

This conformational constraint can lead to a marked increase in stability against proteolysis. nih.govmdpi.com For opioid peptides like enkephalin analogues, cyclization has been a widely explored strategy to improve not only stability but also receptor selectivity and bioavailability. nih.govmdpi.com Various methods of cyclization, such as forming disulfide bridges or lactam bridges, have been successfully employed to create more robust peptide analogues. mdpi.comcsic.es

Studies on cyclic enkephalin analogues have shown that these conformationally restricted molecules exhibit better metabolic stability compared to their linear counterparts. nih.govacs.org For instance, the introduction of a ring structure into a peptide similar to TYR-D-ALA-GLY-PHE-MET resulted in a compound with a half-life of over 24 hours in rat plasma. nih.govebi.ac.uk This demonstrates that restricting the peptide's flexibility is a powerful tool for preventing enzymatic degradation.

StrategyMechanism of Stability EnhancementExample Application
CyclizationReduces conformational flexibility, hindering access of proteases to cleavage sites. mdpi.combiosynth.comCyclic enkephalin analogues show significantly increased half-life in plasma. nih.govebi.ac.uk
Conformational RestrictionStabilizes a specific conformation that is not a substrate for degrading enzymes. nih.govDithiol bis-alkylation can be used to create conformationally constrained cyclic peptides. nih.gov

Glycosylation for Improved Proteolytic Resistance

Glycosylation, the attachment of sugar moieties to a peptide, is a naturally occurring post-translational modification that can be synthetically mimicked to enhance a peptide's therapeutic properties. nih.govmdpi.com One of the key benefits of glycosylation is the improvement of proteolytic resistance. lshtm.ac.ukfrontiersin.org The bulky and hydrophilic carbohydrate units can sterically hinder the approach of proteases to the peptide backbone, thereby shielding the cleavage sites from enzymatic attack. frontiersin.org

This strategy has been successfully applied to enkephalin analogues to increase their stability and bioavailability. frontiersin.orgacs.orgnih.gov The attachment of a sugar group can significantly extend the half-life of a peptide in serum. For example, O-linked glycosylation has been shown to markedly increase the serum and brain stability of opioid peptides. lshtm.ac.uk The position and type of the glycan can be tailored to optimize the balance between stability and biological activity. bachem.com

Research has shown that glycosylation can transform a rapidly degraded peptide into a stable one. For instance, the introduction of an O-β-glycosylated serine into a bifunctional peptide derivative based on the Tyr-D-Ala-Gly-Phe-Met sequence led to a significant improvement in its metabolic stability, with 70% of the compound remaining intact after 24 hours of incubation in rat plasma. figshare.comresearchgate.net

ModificationEffect on Peptide Properties
N-linked GlycosylationCan enhance serum half-life and bioavailability. lshtm.ac.uk
O-linked GlycosylationCan improve stability in serum and the brain. lshtm.ac.uk
S-linked GlycosylationOffers substantial resistance to proteolysis, improving peptide half-life in serum. lshtm.ac.uk

Introduction of Non-Peptide Isosteres

A more direct approach to prevent enzymatic degradation is the replacement of the labile peptide (amide) bond with a non-peptide isostere. ekb.egresearchgate.net Peptide bonds are the primary targets for proteases, and their replacement with a stable mimetic can render the peptide resistant to cleavage at that specific site. mdpi.com Various peptide bond isosteres have been developed, including reduced amides, thioamides, esters, and trans-alkenes. researchgate.netnih.gov

In the context of enkephalin analogues, the systematic replacement of amide bonds with isosteres like trans-alkenes has been investigated to probe the importance of each bond for biological activity and to enhance metabolic stability. nih.gov Studies have shown that replacing the first amide bond (Tyr-Gly) in enkephalin with a trans-alkene can be done without significantly affecting its biological activity, thus creating a more stable analogue. nih.gov However, modifications at other positions can have a more pronounced effect on the peptide's conformation and receptor binding. nih.gov

The introduction of non-peptidic backbone spacers to replace entire dipeptide units has also been explored as a strategy to create simplified and more stable analogues. nih.gov While this can sometimes impact receptor affinity, it highlights the potential of significantly altering the peptide backbone to achieve enhanced stability. nih.gov

Isostere TypeImpact on Stability
Trans-alkeneCan replace a scissile peptide bond, enhancing resistance to proteolysis. nih.gov
ThioamideA close mimic of the amide bond that can increase stability. nih.gov
OxetaneA backbone modification that can alter conformation and stability. rsc.org

Rational Design and Synthesis of Advanced Analogs and Hybrid Peptides

Cyclic Analogs for Enhanced Receptor Selectivity and Stability

Conformational constraint through cyclization is a well-established strategy to enhance the stability and receptor selectivity of peptides. nih.gov By reducing the peptide's flexibility, cyclization can lock the molecule into a bioactive conformation, leading to increased potency and a more defined interaction with opioid receptors. nih.govnih.gov

Disulfide Bridge Cyclization

One of the most common methods for cyclizing enkephalin analogs involves the formation of a disulfide bond between two cysteine residues, or their derivatives, incorporated into the peptide sequence. nih.gov A notable example is the substitution of residues at positions 2 and 5 with D-penicillamine (Pen), a β,β-dimethylcysteine, to create highly selective delta (δ) opioid receptor ligands such as c[D-Pen², D-Pen⁵]enkephalin (DPDPE). nih.govmdpi.com The conformational constraints imposed by the disulfide bridge and the bulky methyl groups of the penicillamine (B1679230) residues contribute to this high selectivity. nih.gov

The process of forming these cyclic analogs typically involves solid-phase peptide synthesis of the linear precursor with protected sulfhydryl groups. umich.edu Following cleavage from the resin, the linear peptide is purified, and the disulfide bridge is formed through oxidation, often using potassium ferricyanide (B76249) (K₃Fe(CN)₆) at a slightly basic pH. umich.edu The final cyclic product is then purified by high-performance liquid chromatography (HPLC). umich.edu

Research has shown that the nature of the amino acids involved in the disulfide bridge significantly impacts receptor selectivity. For instance, while DPDPE is highly δ-selective, replacing D-Pen with D-Cys can alter the binding profile. umich.edu

Other Intramolecular Linkage Strategies

Beyond disulfide bridges, a variety of other intramolecular linkage strategies have been employed to create cyclic [Met]enkephalin analogs with unique properties. These strategies aim to introduce more stable and structurally diverse bridges.

Hantzsch-based Macrocyclization: This method has been used to synthesize cyclized DAMGO and Leu/Met-enkephalin analogs, leading to compounds with robust and long-lasting antinociceptive effects. nih.gov

Biaryl Bridges: A direct connection between the aromatic side chains of two amino acid residues, such as Tyr¹ and Phe⁴, can create a highly restricted biaryl bridge. nih.gov This type of cyclization has been shown to produce potent enkephalin analogs. nih.gov

Stapled Peptides: "Stapling" involves cross-linking the peptide chain using bifunctional reagents. For instance, replacing glycine (B1666218) residues with N-(2-thioethyl)glycine derivatives allows for cyclization through their reactive sulfhydryl groups with reagents like hexafluorobenzene (B1203771) or trithiocyanuric acid derivatives. rsc.orgrsc.orgrsc.org This approach can stabilize specific secondary structures, such as β-turns, which are believed to be important for receptor binding. rsc.orgrsc.org

Carbonyl Bridges: The formation of a carbonyl bridge between two amino acid residues is another strategy to induce cyclization and enhance enzymatic stability. bibliotekanauki.pl

Lactam and Other Covalent Bonds: The formation of lactam bridges and other covalent linkages between amino acid side chains offers further possibilities for creating conformationally constrained analogs.

Bifunctional and Multifunctional Ligands

An innovative approach in drug design is the creation of bifunctional or multifunctional ligands that can interact with multiple receptor targets simultaneously. This strategy holds the promise of producing analgesics with enhanced efficacy and a more favorable side-effect profile.

Design Principles for Combining Pharmacophores (e.g., Opioid and Neurokinin-1 Receptor Antagonists)

A particularly promising strategy involves combining an opioid receptor agonist pharmacophore with a neurokinin-1 (NK-1) receptor antagonist pharmacophore in a single molecule. The rationale behind this approach is that substance P, the endogenous ligand for the NK-1 receptor, is a key neurotransmitter in pain signaling. google.com Co-administration of opioid agonists and NK-1 antagonists has been shown to enhance antinociception and prevent the development of opioid tolerance. google.comnih.gov

The design of these bifunctional ligands often involves the concept of overlapping pharmacophores, where a single molecular entity is engineered to interact with both the opioid and NK-1 receptors. google.com Typically, the N-terminal portion of the peptide, such as H-Tyr-D-Ala-Gly-Phe-, serves as the opioid agonist pharmacophore. nih.gov The C-terminal end is then modified with a moiety known to antagonize the NK-1 receptor, such as a 3,5-(bistrifluoromethyl)benzyl ester of N-acylated tryptophan. nih.gov The design process also involves exploring different amino acids at the junction of the two pharmacophores to optimize the activity at both receptor types. nih.gov

Spacer and Linker Chemistry in Conjugates

A variety of chemical linkers have been explored in the design of bifunctional opioid/NK-1 ligands:

Hydrazone Linkers: These have been successfully used to create chimeric compounds by joining a typical opioid peptide sequence with a fragment characteristic of an NK-1 receptor antagonist. acs.orgnih.govscispace.com This type of linker offers a straightforward method for synthesizing bifunctional molecules. acs.orgnih.govscispace.com

Small Amino Acid Linkers: In some designs, simple amino acids can act as linkers between the two pharmacophores. google.com

Other Chemical Moieties: Researchers have also investigated other types of linkers, including piperazine, polyamide, and ethylene (B1197577) glycol residues, to connect the pharmacophoric elements. scispace.com

The choice of linker can significantly impact the affinity and efficacy of the bifunctional ligand at each of its target receptors. Therefore, careful consideration of the linker chemistry is essential for the successful design of these advanced therapeutic agents.

Integration of Unnatural Amino Acids and Peptidomimetics

The incorporation of unnatural amino acids and peptidomimetics is a powerful strategy to enhance the metabolic stability, bioavailability, and receptor selectivity of [Met]enkephalin analogs. mdpi.comresearchgate.net These modifications can introduce novel structural features that are resistant to enzymatic degradation and can constrain the peptide into a desired bioactive conformation. mdpi.comresearchgate.net

Adamantane-Containing Amino Acids: The incorporation of bulky, lipophilic amino acids, such as those containing an adamantane (B196018) moiety, has been explored to increase the enzymatic stability and potentially the ability of the peptide to cross the blood-brain barrier. acs.orgresearchgate.net Peptide analogues containing Cαα-dialkylated glycine or Cα-alkylated glycine residues with adamantane have shown interesting biological activities. acs.org

Trifluoromethylalkenes as Amide Isosteres: To overcome the susceptibility of peptide bonds to enzymatic cleavage, isosteres that mimic the geometry of the amide bond but are more stable have been developed. Trifluoromethylalkenes have been used as isopolar mimics of the amide bond in the synthesis of Leu-enkephalin peptidomimetics. nih.gov

Cyclopropane-Derived Peptidomimetics: Cyclopropane-containing dipeptide isosteres have been designed to replace dipeptide segments within Leu-enkephalin. acs.org These rigid structures can help to stabilize a reverse-turn conformation, which is believed to be important for binding to opioid receptors. acs.org

Other Unnatural Amino Acids: A wide range of other unnatural amino acids have been incorporated into enkephalin analogs, including β-amino acids, N-methylated amino acids, and various heterocyclic amino acids. mdpi.com These modifications can influence the peptide's conformation, stability, and receptor binding profile in profound ways. mdpi.com For instance, substituting Phe with a β³-homoamino acid can lead to derivatives with good receptor affinities and increased stability in human plasma. mdpi.com

The use of peptidomimetics, which are designed to mimic the essential structural features of a peptide while being more drug-like, is a cornerstone of modern medicinal chemistry. upc.edu By combining knowledge of structure-activity relationships with advanced synthetic techniques, researchers continue to develop novel [Met]enkephalin analogs with superior therapeutic properties. upc.edu

Glycosylated Peptide Derivatives

Glycosylation, the enzymatic or chemical attachment of carbohydrates to a peptide backbone, is a prominent strategy for improving the drug-like properties of therapeutic peptides. rsc.orgrsc.org For opioid peptides like Tyr-D-Ala-Gly-Phe-Met, which often suffer from low metabolic stability and poor bioavailability, glycosylation offers a viable path to overcome these limitations. rsc.orgmdpi.com The addition of sugar moieties can protect the peptide from enzymatic degradation, enhance its solubility, and improve its ability to cross biological membranes, including the blood-brain barrier (BBB). nih.govmdpi.com

The synthesis of glycopeptides can be achieved through established solid-phase methods using N-fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.gov This involves using side-chain protected amino acids and a suitable resin support. nih.gov The carbohydrate moiety can be attached at various positions within the peptide sequence, and the type of sugar (e.g., monosaccharides, disaccharides) can be varied to fine-tune the resulting properties. rsc.orgnih.gov

Research into glycosylated opioid peptides has demonstrated significant improvements in their pharmacological profiles. For instance, attaching a sugar residue to Leu-enkephalin amide improved its permeability across the BBB. rsc.org In another study, the introduction of an O-β-glycosylated serine (Ser(Glc)) into a bifunctional opioid peptide derivative, TY027 (Tyr-d-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-3′,5′-Bzl(CF₃)₂), dramatically increased its metabolic stability. acs.orgnih.gov The glycosylated analogue 6 showed that 70% of the compound remained intact after 24 hours of incubation in rat plasma, a significant improvement over the parent compound's 4.8-hour half-life. acs.orgnih.gov

The position of the glycosylation is critical. Studies on enkephalin-based glycopeptides have shown that adding a β-D-glucose to the cyclic region of a Met-enkephalin analog decreased receptor binding and eliminated in vivo activity. rsc.org Conversely, glycosylation at the C-terminus, outside the primary pharmacophore, often enhances analgesic activity while preserving receptor affinity. rsc.orgnih.gov

Parent Peptide/AnalogGlycosylation StrategyKey Research FindingReference
Endomorphin-1N-terminal attachment of lactose (B1674315) via a succinamic acid spacerImproved metabolic stability and membrane permeability; produced significant pain relief after oral administration. nih.gov
Leu-enkephalin amideAttachment of Ser(Glc)Improved permeability across the blood-brain barrier in mice. rsc.org
TY027 (Tyr-d-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-3′,5′-Bzl(CF₃)₂)Introduction of O-β-glycosylated serine (Ser(Glc))Analogue 6 showed significantly improved metabolic stability, with 70% remaining intact after 24h in rat plasma. acs.orgnih.gov
Met-enkephalin analogueConjugation of β-D-glucoseDecreased renal clearance led to improved bioavailability and analgesic effect in rats. rsc.org

Strategies for Modulating Receptor Selectivity through Analog Design

The biological effects of opioid peptides are mediated through their interaction with different opioid receptor subtypes: μ (mu), δ (delta), and κ (kappa). mdpi.com Designing analogs of Tyr-D-Ala-Gly-Phe-Met with selectivity for a specific receptor subtype is a key goal to develop therapeutics with desired effects while minimizing side effects. bohrium.commdpi.com The structure-activity relationship (SAR) of enkephalin-like peptides is a field of extensive research, exploring how chemical modifications influence receptor binding and activation. annualreviews.orgbenthamscience.com

The N-terminal Tyr residue and the Phe residue at position 4 are generally considered critical for opioid activity, forming the "message" sequence that interacts with the receptor. mdpi.com Modifications often focus on the other amino acids in the sequence (the "address" region) to modulate selectivity. mdpi.com

Key strategies for modulating receptor selectivity include:

Amino Acid Substitution : Replacing amino acids in the peptide sequence can significantly alter receptor affinity and selectivity. The substitution of Gly at position 2 with a D-Ala in the parent compound Tyr-D-Ala-Gly-Phe-Met is a classic example that increases stability and activity by making the peptide less susceptible to enzymatic degradation. mdpi.comannualreviews.org Further modifications, such as replacing Phe with Trp or other aromatic residues, can fine-tune receptor interactions. mdpi.com

Conformational Constraint : Introducing cyclic structures, such as through disulfide bridges (e.g., using cysteine residues), restricts the peptide's conformational flexibility. nih.gov This can lock the peptide into a specific three-dimensional shape that is preferred by one receptor subtype over others. For example, cyclic pentapeptide enkephalin analogues like Tyr-c[D-Cys-Gly-Phe-D-Cys]-NH₂ (DCDCE-NH₂) show good activity but lacked high selectivity between μ and δ receptors. nih.gov However, incorporating such a cyclic structure into a larger bifunctional peptide led to a derivative with high δ-opioid agonist selectivity. nih.gov

Dimerization : Linking two identical peptide fragments, as in the case of biphalin (B1667298) (Tyr-D-Ala-Gly-Phe-NH-NH-Phe-Gly-D-Ala-Tyr), can result in ligands with unique receptor interaction profiles. benthamscience.comnih.gov Biphalin exhibits high affinity for both μ and δ receptors and is a highly potent analgesic. benthamscience.com

Hybrid Peptide Design : Combining the pharmacophore of an opioid agonist with that of an antagonist for another receptor system (e.g., the neurokinin-1 (NK1) receptor) can create bifunctional ligands. nih.govresearchgate.net This approach aims to counteract side effects like tolerance that can develop with chronic opioid use. nih.gov

Studies on Met-enkephalin analogs have shown that specific modifications can drive selectivity. For example, certain analogs were found to stimulate T-cell proliferation predominantly through the δ-opioid receptor, an effect that could be blocked by a selective δ-antagonist. karger.comnih.gov

Analog/Modification StrategyPeptide Sequence/DescriptionEffect on Receptor SelectivityReference
Amino Acid Substitution (D-Ala²)Tyr-D-Ala-Gly-Phe-MetIncreases stability and activity at opioid receptors compared to native Met-enkephalin. mdpi.comannualreviews.org
Cyclization (Disulfide Bridge)Tyr-cyclo[D-Cys-Gly-Phe-Met-Pro-D-Cys]-Trp-NH-[3',5'-(CF₃)₂Bzl] (TY038)Found to be a highly selective δ-opioid agonist over the μ-receptor. nih.gov
Dimerization (Biphalin)Tyr-D-Ala-Gly-Phe-NH-NH-Phe-Gly-D-Ala-TyrHigh affinity for both μ and δ receptors. benthamscience.com
Immunomodulatory AnalogsTyr-D-Ala-Gly-MePhe-Met-NHC₃H₇-isoActivity is predominantly mediated via the δ-opioid receptor on T-cells. karger.comnih.gov
Heptapeptide (B1575542) Analog (DADN)Tyr-D-Ala-Gly-Phe-D-Nle-Arg-PheShowed increased μ-receptor selectivity. researchgate.net

Advanced Analytical and Biophysical Methodologies for Research

High-Resolution NMR Techniques for Detailed Structural and Dynamic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for investigating the three-dimensional structure and conformational dynamics of [Met]5-enkephalin in various environments.

Proton NMR (¹H NMR) studies have been instrumental in determining the conformation of [Met]5-enkephalin and its analogs. In aqueous solutions, analysis of spin coupling constants from 500 MHz ¹H NMR has suggested a preference for a beta-sheet structure. nih.gov The addition of ethanol (B145695) has been shown to disrupt this conformation, likely by interfering with hydrogen bonding. nih.gov In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), high-field ¹H NMR has revealed that while the backbone of [Met]5-enkephalinamide is relatively rigid and prefers an extended conformation, the side chains of Tyrosine (Tyr) and Phenylalanine (Phe) maintain specific preferred orientations. ias.ac.in This extended conformation in DMSO is in contrast to the folded backbone conformation observed for the native peptide. ias.ac.in

Multidimensional ¹H NMR techniques have been employed to study the conformation of [Met]5-enkephalin in membrane-mimicking environments like fast-tumbling bicelles. nih.gov These studies indicate that the peptide can adopt multiple conformations, which is consistent with its flexible nature and ability to bind to different opioid receptors. nih.gov Two-dimensional NMR experiments, such as Rotating Frame Overhauser Effect Spectroscopy (ROESY), have provided evidence for a compact conformation where the Tyr and Phe residues are in close proximity, a conformation thought to be important for its biological activity. aip.org

Carbon-13 (¹³C) NMR provides complementary information. Early studies analyzed ¹³C spectral and relaxation behavior to conclude that the tyrosine side chain has restricted motion relative to the peptide backbone, while the phenylalanine and methionine side chains exhibit more rapid internal reorientation. pnas.org

The following table summarizes key findings from NMR studies on [Met]5-enkephalin and its analogs.

TechniqueSolvent/EnvironmentKey Findings
500 MHz ¹H NMR Aqueous solutionSuggests a likely beta-sheet conformation. nih.gov
High-field ¹H NMR DMSO-d6Reveals a relatively rigid and extended backbone for [Met]5-enkephalinamide. ias.ac.in
Multidimensional ¹H NMR Fast-tumbling bicellesIndicates the presence of multiple conformations. nih.gov
ROESY SolutionShows a compact conformation with Tyr and Phe in close contact. aip.org
¹³C NMR D₂O and Me₂SO-d₆Demonstrates restricted motion of the Tyr side chain and greater mobility of Phe and Met side chains. pnas.org

Advanced Mass Spectrometry for Complex Peptide Analysis (e.g., PTMs, Degradation Products)

Advanced mass spectrometry (MS) techniques are indispensable for the identification, quantification, and characterization of [Met]5-enkephalin, including its post-translational modifications (PTMs) and degradation products.

Gas chromatography-mass spectrometry (GC-MS) has been utilized to quantify [Met]5-enkephalin in brain tissue. nih.gov This method involves the enzymatic hydrolysis of the pentapeptide into dipeptides (Tyr-Gly and Gly-Phe) and methionine, which are then derivatized and analyzed. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), particularly nanoLC-MS, has enabled the real-time in vivo detection of [Met]5-enkephalin and its dynamic changes in response to stimuli like acute stress. elifesciences.org These highly sensitive methods use isotopically labeled internal standards for accurate quantification. elifesciences.org For instance, a study used a heavy isotope-labeled [Met]5-enkephalin with a fully labeled L-Phenylalanine (¹³C₉, ¹⁵N) for precise measurement. elifesciences.org

Tandem mass spectrometry (MS/MS) is crucial for sequencing and identifying modifications. In a proteomics analysis, tandem mass spectra were used to identify proteins in macrophages, with specified variable modifications including oxidation on methionine. nih.gov This is particularly relevant for [Met]5-enkephalin, as the methionine residue can be oxidized to form [Met(O)]5-enkephalin, a modification that can alter its biological activity. evitachem.com

The analysis of degradation products is also critical. Enzymatic degradation by peptidases like neutral endopeptidase and aminopeptidase (B13392206) N cleaves the peptide into smaller, inactive fragments. evitachem.com Understanding these degradation pathways is essential for developing more stable analogs. For example, the substitution of D-Alanine at position 2 creates an analog that is more resistant to enzymatic degradation.

Receptor Binding Assays for Ligand Affinity and Selectivity

Receptor binding assays are fundamental for determining the affinity and selectivity of [Met]5-enkephalin and its analogs for different opioid receptors (mu, delta, and kappa). These assays typically use radiolabeled ligands to compete with the unlabeled compound for binding to receptor preparations from brain tissue or cells expressing specific receptor subtypes.

[Met]5-enkephalin is an endogenous opioid peptide that exhibits agonist activity at both mu (µ) and delta (δ) opioid receptors. sigmaaldrich.com It is considered a preferred endogenous ligand for the δ-opioid receptor. guidetopharmacology.org Studies on its heptapeptide (B1575542) derivative, [Met]5-enkephalin-Arg6-Phe7 (MERF), have shown that it binds to multiple opioid and non-opioid sites in rat brain membrane preparations. nih.gov The apparent affinity (Kd value) of a tritiated MERF derivative was found to be 10.2 ± 2.5 nM. nih.gov

The selectivity of [Met]5-enkephalin analogs can be fine-tuned through chemical modifications. For example, while [Met]5-enkephalin binds to both µ- and δ-receptors, some synthetic analogs show enhanced selectivity. mdpi.combiorxiv.org The presence of sodium chloride or guanine (B1146940) nucleotides like 5'-guanylylimidodiphosphate (Gpp(NH)p) can decrease the affinity of these peptides in binding assays, which is indicative of agonist activity at the opioid receptors. nih.gov

The following table presents a summary of receptor binding data for [Met]5-enkephalin and related peptides.

CompoundReceptor Type(s)Key Binding Characteristics
[Met]5-enkephalin µ- and δ-opioid receptorsEndogenous agonist with preference for δ-receptors. sigmaaldrich.comguidetopharmacology.org
[Met]5-enkephalin-Arg6-Phe7 (MERF) Multiple opioid and non-opioid sitesKd value of 10.2 ± 2.5 nM for [³H]MERF in rat brain membranes. nih.gov
Tyr-D-Ala-Gly-Phe-Met-Arg-Phe Opioid receptorsPotent competitor for [³H]MERF and [³H]naloxone binding sites. nih.gov

In Vitro Functional Assays for Receptor Activation (e.g., G-protein activation, enzyme inhibition)

In vitro functional assays are employed to measure the biological response following receptor binding, providing insights into the efficacy of [Met]5-enkephalin as an agonist.

A key functional assay is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins, a critical step in the signaling cascade of G-protein coupled receptors (GPCRs) like the opioid receptors. nih.gov Studies have shown that [Met]5-enkephalin and its derivatives can stimulate [³⁵S]GTPγS binding in brain membranes, confirming their agonist activity. nih.gov It has been demonstrated that derivatives of MERF are capable of activating G-proteins primarily through kappa- and delta-opioid receptors. nih.gov Furthermore, different G-proteins appear to mediate the opioid inhibition or enhancement of [Met]5-enkephalin release, with a pertussis toxin (PTX)-sensitive G-protein (Gi/Go) mediating inhibition and a cholera toxin (CTX)-sensitive G-protein (Gs) mediating enhancement. pnas.org

Other functional assays measure downstream effects of receptor activation. For instance, [Met]5-enkephalin can inhibit pelvic nerve-evoked contractions in the cat distal colon, with an IC₅₀ value of 2.2 nM, an effect mediated by δ-opioid receptors. medchemexpress.com In cardiomyocytes, [Met]5-enkephalin-induced cardioprotection involves the transactivation of the epidermal growth factor receptor (EGFR) and activation of the PI3K pathway. physiology.org

The following table summarizes results from various in vitro functional assays.

Assay TypeSystemObserved Effect
[³⁵S]GTPγS Binding Rat and frog brain membranesMERF derivatives stimulate binding, indicating G-protein activation mainly via κ- and δ-opioid receptors. nih.gov
Inhibition of Nerve-Evoked Contractions Cat distal colon[Met]5-enkephalin causes concentration-dependent inhibition with an IC₅₀ of 2.2 nM. medchemexpress.com
EGFR Transactivation CardiomyocytesMediates cardioprotective effects. physiology.org
GIRK channel activation Locus coeruleus neurons[Met]5-enkephalin induces hyperpolarization. nih.gov

Biophysical Techniques for Ligand-Receptor Interaction Characterization (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques provide quantitative data on the kinetics and thermodynamics of the interaction between [Met]5-enkephalin and its receptors.

Surface Plasmon Resonance (SPR) is a powerful tool for studying the binding kinetics of ligands to their receptors in real-time. While specific SPR data for Tyr-D-Ala-Gly-Phe-Met AcOH H2O is not prevalent in the search results, SPR services are available for analyzing such interactions. medchemexpress.com For related compounds, SPR has been used to determine the association (KA) and dissociation (KD) constants of interactions, such as that between carboxypeptidase E (an enzyme involved in enkephalin processing) and heparin. researchgate.net

Isothermal Titration Calorimetry (ITC) is another valuable technique that directly measures the heat changes associated with binding, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This provides a complete thermodynamic profile of the ligand-receptor interaction. Although specific ITC data for this compound was not found in the provided search results, it remains a critical methodology for characterizing such interactions.

These advanced biophysical methods, in conjunction with the analytical and functional assays described above, provide a comprehensive understanding of the molecular properties and biological functions of this compound.

Future Directions and Emerging Research Avenues for Tyr D Ala Gly Phe Met Research

Computational Design of Next-Generation Peptide Analogs

The advent of powerful computational tools has revolutionized the field of peptide drug discovery. mdpi.com For peptides like Tyr-D-Ala-Gly-Phe-Met, in silico methods offer a rational approach to designing next-generation analogs with improved properties such as enhanced receptor affinity, selectivity, and metabolic stability.

Key Research Thrusts:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the relationship between the chemical structure of a series of analogs and their biological activity, QSAR models can predict the potency of novel, unsynthesized compounds. For instance, a support vector machines QSAR model was used to screen a virtual library of enkephalin-like analogs, leading to the synthesis of new compounds with predicted antitumor activity. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques allow researchers to visualize and analyze the binding of peptide analogs to their receptor targets at an atomic level. mdpi.com This provides insights into the key interactions that govern binding affinity and can guide the design of new peptides with optimized interactions. For example, molecular dynamics simulations can reveal the stability of a ligand within the receptor's active site. nih.gov

Virtual Screening of Peptide Libraries: Large virtual libraries of peptides can be rapidly screened against a receptor target to identify potential lead compounds. nih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Interactive Table: Computationally Designed Enkephalin Analogs and Their Predicted Activities

Peptide AnalogModificationPredicted ActivityComputational Method
Tyr-Aaa-Gly-Phe-MetIncorporation of (R,S)-(1-adamantyl)glycine (Aaa)AntitumorQSAR researchgate.net
Phe-Aaa-Gly-Phe-PheN-terminal Phe and C-terminal PheAntitumor, high foldamer-forming abilityQSAR researchgate.net
Tripeptides from glutenYPG, YYPG, YIPPOpioid activity (µ and κ receptors)PeptideRanker researchgate.net

Exploration of Novel Binding Modes and Receptor Subtype Interactions

The interaction of Tyr-D-Ala-Gly-Phe-Met and its analogs with opioid receptors is complex, involving multiple receptor subtypes (μ, δ, and κ) and potentially different binding modes. wiley.com Future research will focus on elucidating these complexities to design more selective and effective therapeutics.

A key area of investigation is the potential for heterodimerization between different opioid receptor subtypes, such as the μ- and δ-opioid receptors. nih.govjneurosci.org This interaction can lead to unique pharmacological properties that are not observed with either receptor alone. nih.gov For example, the presence of a μ-selective antagonist can increase the number of δ binding sites in cells expressing both receptors. jneurosci.org

Furthermore, the N-terminal tyrosine of enkephalin analogs is crucial for their interaction with a conserved aspartate residue in opioid receptors, a hallmark of opioid recognition. frontiersin.orgnih.gov However, the C-terminus of the peptide also plays a significant role in determining subtype selectivity. nih.gov Understanding how modifications to the peptide sequence influence these interactions is a critical area of ongoing research. For instance, the synthetic analog DAMGO, which has the sequence Tyr-D-Ala-Gly-N-MePhe-Gly-ol, is over 500-fold selective for the μ-opioid receptor over the δ- and κ-opioid receptors. nih.gov

Development of Advanced Synthetic Strategies for Complex Peptide Architectures

The synthesis of peptides with complex architectures, such as cyclic or branched structures, is a rapidly advancing field. rsc.orgnih.gov These modifications can confer significant advantages over linear peptides, including increased metabolic stability and constrained conformations that can enhance receptor binding and selectivity. logos-verlag.de

Innovative Synthetic Approaches:

Solid-Phase Peptide Synthesis (SPPS): This remains a cornerstone of peptide synthesis, with modern workflows employing protecting group strategies like Fmoc and Boc to enable the creation of complex sequences. mdpi.com

Chemoselective Peptide Ligation: This technique allows for the joining of unprotected peptide fragments in a highly specific manner, enabling the construction of diverse and complex peptide architectures. rsc.org

Flow Synthesis: Automated fast-flow synthesis technology facilitates the rapid and efficient production of complex peptides, including branched structures. nih.gov

Recombinant DNA Technology: For larger and more complex peptides, harnessing the translational machinery of host organisms like E. coli can be a powerful production method. mdpi.com

These advanced synthetic methods are crucial for creating novel analogs of Tyr-D-Ala-Gly-Phe-Met with improved therapeutic potential. researchgate.netnih.gov

Investigation of Peptide-Membrane Interactions and Conformational Landscape in Lipid Bilayers

The cell membrane is not merely a passive barrier but plays an active role in modulating the function of membrane-bound receptors and their ligands. nih.gov The interaction of opioid peptides with the lipid bilayer can influence their conformation and facilitate their binding to the receptor. biorxiv.org

Understanding the conformational landscape of peptides like Tyr-D-Ala-Gly-Phe-Met in a membrane environment is essential for a complete picture of their mechanism of action. nih.govacs.org Techniques like NMR spectroscopy can be used to determine the three-dimensional structure of peptides when bound to membrane mimetics like micelles. nih.govacs.org

Studies have shown that the lipid composition of the membrane can affect the organization and oligomerization of opioid receptors. plos.org For example, cholesterol and sphingomyelin-rich regions can influence the formation of receptor dimers. plos.org The interaction of flexible ligands like fentanyl with the lipid bilayer is also thought to be a key aspect of their binding to the μ-opioid receptor. biorxiv.org

Fundamental Research on Endogenous Peptide Processing and Modulation in Biological Systems

The endogenous counterparts of synthetic peptides like Tyr-D-Ala-Gly-Phe-Met are the enkephalins, which are derived from a larger precursor protein called proenkephalin. wikipedia.orgwikipedia.org The processing of proenkephalin is a complex and tissue-specific process that results in the generation of multiple bioactive peptides. nih.gov

Future research will continue to unravel the intricacies of this processing pathway. For example, studies have shown that the processing of proenkephalin differs between the hypothalamus and the adrenal medulla, leading to the accumulation of different enkephalin-containing peptides in these tissues. nih.gov Similarly, the processing of proenkephalin in bone marrow and spleen mononuclear cells is also distinct. oup.com

Furthermore, there is growing interest in how the breakdown of endogenous opioid peptides might lead to the local production of other signaling molecules. One hypothesis suggests that the N-terminal tyrosine of enkephalins could be cleaved and enzymatically converted to catecholamines like dopamine (B1211576) and norepinephrine, which could in turn modulate pain perception. xiahepublishing.com Understanding these fundamental biological processes will provide valuable context for the therapeutic application of synthetic opioid peptides. nih.govresearchgate.net

Q & A

Q. What gaps exist in current analytical methods for this peptide, and how can they be addressed?

  • Methodological Answer: Existing protocols often overlook oxidation-prone methionine residues. Propose a stability-indicating method using HILIC-UV with post-column derivatization (e.g., Ellman’s reagent for free thiols) to quantify degradation pathways .

Q. How can computational modeling enhance understanding of the peptide’s conformational dynamics?

  • Methodological Answer: Apply molecular dynamics (MD) simulations in explicit solvent (H₂O:AcOH) to predict tertiary structures. Validate with circular dichroism (CD) spectroscopy under varying pH conditions .

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